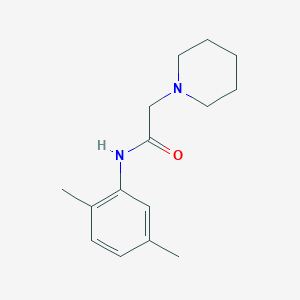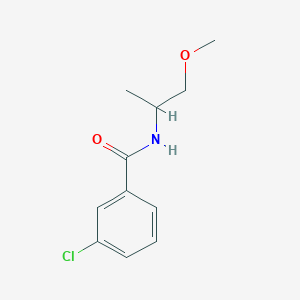![molecular formula C16H14ClNO4 B5052493 2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid](/img/structure/B5052493.png)
2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid is a synthetic organic compound known for its potent and selective inhibition of the TRPM4 (Transient Receptor Potential Melastatin member 4) ion channel.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid typically involves the following steps:
Formation of 4-Chlorophenoxyacetic Acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.
Acylation: The 4-chlorophenoxyacetic acid is then acylated with acetic anhydride to form 4-chlorophenoxyacetyl chloride.
Amidation: The 4-chlorophenoxyacetyl chloride is reacted with methylamine to form the intermediate this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a selective inhibitor of the TRPM4 ion channel, making it useful in studies related to ion channel function and regulation.
Medicine: Exhibits neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the TRPM4 ion channel. This inhibition prevents the influx of calcium ions, thereby reducing cell membrane depolarization. The compound selectively targets TRPM4 without significantly affecting other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6. This selective inhibition is crucial for its neuroprotective effects, as it helps to prevent glutamate-induced neurodegeneration .
Vergleich Mit ähnlichen Verbindungen
- 2-[[2-(2-Chlorophenoxy)acetyl]amino]benzoic acid
- 2-[[2-(4-Bromophenoxy)acetyl]amino]benzoic acid
- 2-[[2-(4-Fluorophenoxy)acetyl]amino]benzoic acid
Comparison: While these compounds share a similar core structure, the presence of different substituents (chlorine, bromine, fluorine) can significantly affect their chemical properties and biological activities. For instance, the 4-chloro derivative is noted for its selective inhibition of TRPM4, whereas other derivatives may exhibit different selectivity profiles or potencies .
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]-methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-18(14-5-3-2-4-13(14)16(20)21)15(19)10-22-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXAHCFDHSAHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5052418.png)
![(5E)-1-(4-bromo-2-methylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5052430.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5052445.png)
![3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5052448.png)
![4-{[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]methyl}benzenesulfonamide](/img/structure/B5052461.png)
![(5Z)-1-(2,5-dimethoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5052472.png)

![N'-[2-(4-chlorophenoxy)acetyl]-2,2-dimethylpropanehydrazide](/img/structure/B5052486.png)
![(Z)-N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5052501.png)

![N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetamide](/img/structure/B5052514.png)

